ICG-001

描述

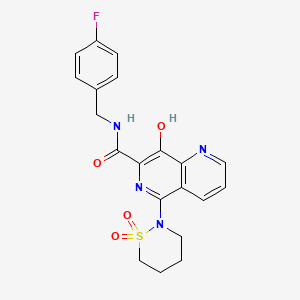

ICG-001 是一种小分子抑制剂,专门靶向环腺苷酸反应元件结合蛋白与β-连环蛋白之间的相互作用。 这种化合物以其拮抗 Wnt/β-连环蛋白/TCF 介导的转录的能力而闻名,该转录在各种细胞过程中起着至关重要的作用,包括细胞增殖、分化和凋亡 .

科学研究应用

作用机制

ICG-001 通过特异性结合环腺苷酸反应元件结合蛋白发挥作用,从而破坏其与β-连环蛋白的相互作用。这种抑制阻止了β-连环蛋白/环腺苷酸反应元件结合蛋白复合物的形成,该复合物对于 Wnt 靶基因的转录至关重要。 因此,this compound 有效地抑制了 Wnt/β-连环蛋白介导的转录,导致癌细胞中细胞增殖减少和凋亡增加 .

生化分析

Biochemical Properties

ICG-001 interacts with several key biomolecules, most notably the CREB-binding protein (CBP). By binding to CBP, this compound disrupts its interaction with β-catenin, thereby inhibiting CBP’s function as a co-activator of Wnt/β-catenin-mediated transcription . This interaction is highly specific, allowing this compound to selectively induce apoptosis in transformed cells while sparing normal cells . Additionally, this compound has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis, further highlighting its role in biochemical reactions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly gastric and colorectal cancer cells, this compound induces cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation . It also promotes apoptosis and decreases chemoresistance in cancer stem cell-like populations . Furthermore, this compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, which is crucial for maintaining the stemness and metastatic potential of cancer cells . These effects collectively contribute to the compound’s potential as an anti-cancer therapeutic.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CBP, which prevents CBP from interacting with β-catenin . This disruption inhibits the transcriptional activity of β-catenin/TCF-mediated genes, leading to decreased expression of target genes involved in cell proliferation and survival . Additionally, this compound has been shown to modulate the interaction of β-catenin with other proteins, such as P300 and E-cadherin, further influencing cellular processes . These molecular interactions underscore the compound’s ability to selectively target cancer cells while minimizing effects on normal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life that allows for sustained activity in vitro and in vivo . Over time, this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells, with long-term studies indicating its potential for reducing tumor growth and metastasis . Additionally, the compound’s stability and sustained activity make it a promising candidate for further preclinical and clinical investigations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects. In various animal models, this compound has demonstrated a dose-dependent reduction in tumor size and metastasis, further supporting its potential as a cancer therapeutic .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CBP and β-catenin . By inhibiting the Wnt/β-catenin signaling pathway, this compound affects the expression of genes involved in metabolic processes, including those regulating cell cycle progression and apoptosis . Additionally, this compound has been shown to influence metabolic flux and metabolite levels in cancer cells, further contributing to its anti-cancer effects . These interactions underscore the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to bind to CBP and disrupt its interaction with β-catenin plays a crucial role in its localization and accumulation within cells . Additionally, this compound’s distribution is influenced by its chemical properties, including its solubility and stability . These factors collectively determine the compound’s effectiveness in targeting cancer cells and achieving therapeutic outcomes.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with CBP and β-catenin . The compound is known to localize within the nucleus, where it disrupts the transcriptional activity of β-catenin/TCF-mediated genes . Additionally, this compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors contribute to the compound’s ability to selectively target cancer cells and modulate their activity.

准备方法

合成路线和反应条件: ICG-001 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 已知该化合物是使用先进的有机化学技术合成的,包括多步反应和纯化过程 .

工业生产方法: this compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括使用专用设备和严格的质量控制措施,以保持一致性和可重复性。 该化合物通常以粉末形式生产,并可以溶解在二甲基亚砜等溶剂中以备后用 .

化学反应分析

反应类型: ICG-001 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

取代: this compound 可以进行取代反应,其中特定的官能团被其他官能团取代。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化锂铝等还原剂。

取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而还原可能会导致形成具有不同性质的还原类似物 .

相似化合物的比较

ICG-001 在选择性抑制环腺苷酸反应元件结合蛋白与β-连环蛋白之间的相互作用而不影响β-连环蛋白与 p300 之间的相互作用方面是独一无二的。这种选择性使其与其他靶向 Wnt/β-连环蛋白通路的化合物区别开来。

类似化合物:

This compound 对环腺苷酸反应元件结合蛋白的特异性使其成为研究 Wnt/β-连环蛋白通路和开发靶向疗法的宝贵工具。

属性

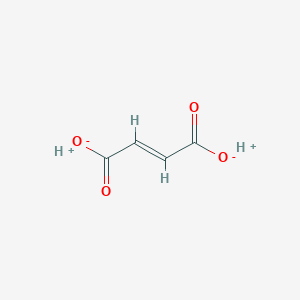

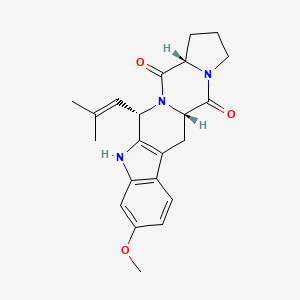

IUPAC Name |

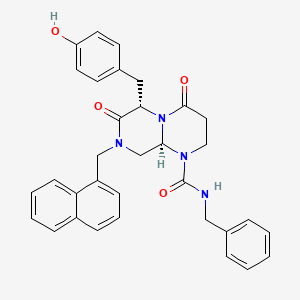

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWTUOLCGKIECB-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ICG-001?

A1: this compound specifically targets the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [, ]

Q2: How does this compound exert its effects on the Wnt/β-catenin signaling pathway?

A2: this compound acts as a selective antagonist of the interaction between β-catenin and CBP. [, ] By binding to CBP, this compound disrupts the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the transcription of Wnt/β-catenin target genes. []

Q3: Does this compound affect p300, a close homolog of CBP?

A3: No, this compound demonstrates high specificity for CBP and does not bind to p300, despite their structural similarities. [, ] This selective binding profile is crucial for its unique mechanism of action.

Q4: What are the downstream consequences of this compound-mediated inhibition of the β-catenin/CBP interaction?

A4: this compound effectively downregulates the expression of several Wnt/β-catenin target genes, including c-Myc, cyclin D1, and survivin. [, , ] This downregulation leads to a variety of cellular responses, depending on the cell type and context.

Q5: Does this compound solely exert its effects through Wnt/β-catenin pathway inhibition?

A5: While this compound is best known for inhibiting the Wnt/β-catenin pathway, research suggests it can influence cellular processes independent of this pathway. For instance, this compound demonstrated efficacy in pediatric glioma cells with minimal canonical Wnt activity. Transcriptomic analysis revealed its impact on genes involved in cellular metabolism, biosynthesis, and cell cycle progression in these cells. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from colorectal cancer, [, , , , ] multiple myeloma, [, ] acute lymphoblastic leukemia, [, ] head and neck squamous cell carcinoma, [, ] pancreatic cancer, [, ] uveal melanoma, [] and others. These effects have been demonstrated through a variety of assays, including MTT, WST-1, clonogenic assays, and Annexin V staining.

Q7: How does this compound impact cancer stem cells (CSCs)?

A7: this compound exhibits promising activity against CSCs, which are implicated in tumor recurrence and metastasis. Studies show that this compound effectively inhibits self-renewal, a hallmark of CSCs, in colorectal cancer models. [] This suggests potential for long-term tumor control and prevention of recurrence.

Q8: Has this compound shown efficacy in vivo?

A8: Yes, this compound exhibits significant anti-tumor activity in various in vivo models, including xenograft models of colorectal cancer, [, , ] multiple myeloma, [] acute lymphoblastic leukemia, [] pancreatic cancer, [, ] and uveal melanoma. [] These studies demonstrate its potential as a therapeutic agent in a preclinical setting.

Q9: Does this compound enhance the effects of existing therapies?

A9: Research suggests that this compound can synergize with existing cancer therapies. It enhanced the efficacy of cetuximab in head and neck squamous cell carcinoma, [] potentiated gemcitabine's effects in pancreatic cancer, [] and sensitized multiple myeloma cells to bortezomib. [, ] This synergistic potential makes this compound an attractive candidate for combination therapies.

Q10: Are there any ongoing clinical trials investigating this compound?

A10: While specific details about ongoing clinical trials are not provided in the research, it is mentioned that this compound is currently being investigated in clinical trials for metastatic colon cancer. []

Q11: What is the molecular formula and weight of this compound?

A11: The provided research does not explicitly mention the molecular formula and weight of this compound.

Q12: Are there any studies on how modifications to the this compound structure affect its activity?

A12: While specific SAR studies are not detailed in these papers, the research emphasizes the importance of this compound's specific binding to CBP for its activity. [, ] Any structural modification that disrupts this interaction would likely affect its potency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)